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Compound of Interest

Compound Name: 2,3,6-Tribromopyridine

Cat. No.: B181223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,3,6-Tribromopyridine, a halogenated pyridine derivative of interest in synthetic chemistry

and drug discovery. Due to the limited availability of experimental spectroscopic data in the

public domain for this specific compound, this document focuses on predicted data generated

from computational models. These predictions offer valuable insights for the characterization

and identification of 2,3,6-Tribromopyridine in a research and development setting.

Predicted Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,3,6-Tribromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The predicted ¹H and ¹³C NMR data provide information about the chemical environment of the

hydrogen and carbon atoms in the 2,3,6-Tribromopyridine molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3,6-Tribromopyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8 - 8.0 Doublet ~8.0 H-4

~7.4 - 7.6 Doublet ~8.0 H-5

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3,6-Tribromopyridine

Chemical Shift (δ, ppm) Assignment

~145 - 150 C-6

~140 - 145 C-4

~130 - 135 C-2

~125 - 130 C-5

~115 - 120 C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The predicted IR data highlights the

characteristic vibrational frequencies for the bonds within 2,3,6-Tribromopyridine.

Table 3: Predicted IR Spectroscopic Data for 2,3,6-Tribromopyridine
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Weak C-H stretching (aromatic)

~1550 - 1530 Strong C=N stretching (in-ring)

~1450 - 1400 Medium C=C stretching (aromatic)

~1100 - 1000 Medium C-H in-plane bending

~800 - 700 Strong C-Br stretching

~750 - 650 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The key feature in the mass spectrum of 2,3,6-Tribromopyridine is the

characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in

nearly a 1:1 ratio. The presence of three bromine atoms in the molecule will result in a

distinctive pattern of isotopic peaks for the molecular ion.

Table 4: Predicted Mass Spectrometry Data for 2,3,6-Tribromopyridine

m/z Relative Abundance Assignment

312.77 ~25% [M]⁺ (C₅H₂⁷⁹Br₃N)

314.77 ~75% [M+2]⁺ (C₅H₂⁷⁹Br₂⁸¹BrN)

316.77 ~75% [M+4]⁺ (C₅H₂⁷⁹Br⁸¹Br₂N)

318.77 ~25% [M+6]⁺ (C₅H₂⁸¹Br₃N)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methods are standard for the analysis of solid organic compounds and

can be adapted for 2,3,6-Tribromopyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-20 mg of the solid sample in a suitable

deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The final volume

should be around 0.6-0.7 mL.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts should be referenced to an internal standard,

such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or clean ATR crystal) should be recorded

and automatically subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this

solution as needed for the specific instrument and ionization method.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Ionization: Introduce the sample into the ion source to generate charged molecules (ions).

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern and the characteristic isotopic distribution to confirm the

elemental composition.

Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound like 2,3,6-Tribromopyridine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Tribromopyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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